1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines a pyrido[1,2-a]benzimidazole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole with 3-(dimethylamino)propylamine under specific conditions to introduce the dimethylamino propyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrido[1,2-a]benzimidazole derivatives.
Scientific Research Applications
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(Diethylamino)propyl]amino}-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Allyl-1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(dimethylamino)propylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-5-15-14(2)16(13-21)20-23-17-9-6-7-10-18(17)25(20)19(15)22-11-8-12-24(3)4/h6-7,9-10,22H,5,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVOVGKALFCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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